molecular formula C10H21NO B13188720 2-[1-(Aminomethyl)cyclobutyl]-3-methylbutan-2-ol

2-[1-(Aminomethyl)cyclobutyl]-3-methylbutan-2-ol

Cat. No.: B13188720
M. Wt: 171.28 g/mol
InChI Key: WAUAJVQEZGGYOO-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclobutyl]-3-methylbutan-2-ol is an organic compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound is characterized by the presence of a cyclobutyl ring, an aminomethyl group, and a tertiary alcohol functional group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclobutyl]-3-methylbutan-2-ol typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a variety of methods, including cyclization reactions of appropriate precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated cyclobutyl compound.

    Formation of the Tertiary Alcohol: The final step involves the formation of the tertiary alcohol group through the reaction of a suitable ketone or aldehyde with a Grignard reagent or organolithium compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclobutyl]-3-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding hydrocarbons.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenated compounds, amines.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Hydrocarbons.

    Substitution Products: Various substituted cyclobutyl derivatives.

Scientific Research Applications

2-[1-(Aminomethyl)cyclobutyl]-3-methylbutan-2-ol is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclobutyl]-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclobutyl ring and tertiary alcohol group contribute to its overall stability and reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Aminomethyl)cyclobutyl]-3-methylbutan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclobutyl ring and the tertiary alcohol group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclobutyl]-3-methylbutan-2-ol

InChI

InChI=1S/C10H21NO/c1-8(2)9(3,12)10(7-11)5-4-6-10/h8,12H,4-7,11H2,1-3H3

InChI Key

WAUAJVQEZGGYOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C1(CCC1)CN)O

Origin of Product

United States

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